2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
Description
Chemical Identity and Nomenclature
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is officially registered under the Chemical Abstracts Service number 21938-33-0. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as 2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol. This nomenclature reflects the complete structural arrangement including the hydroxyl-substituted benzaldehyde moiety linked through a hydrazone bridge to a phenyl-substituted thiazole ring system.
The compound exists under several alternative nomenclature designations in chemical databases and literature. These include 2-{(E)-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol and 2-[(1E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol. The multiple naming conventions reflect the complexity of the molecular structure and the various ways researchers have approached its systematic description in scientific literature.
The compound belongs to the broader family of thiazole-hydrazone derivatives, which have gained considerable attention in medicinal chemistry research. The International Chemical Identifier key for this compound is WOEBAKPXJFRAPH-LICLKQGHSA-N, providing a unique digital fingerprint for database searches and structural identification. This standardized identifier ensures consistent recognition across different chemical information systems and research platforms.
Molecular Structure and Configurational Analysis
The molecular formula of 2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is C₁₆H₁₃N₃OS, indicating a relatively complex organic structure incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular architecture consists of three primary structural components: a 2-hydroxybenzaldehyde unit, a hydrazone linkage, and a 4-phenyl-1,3-thiazole ring system. These components are arranged in a linear fashion with the hydrazone bridge providing connectivity between the benzaldehyde and thiazole moieties.
The thiazole ring system contributes significantly to the overall molecular geometry and electronic properties of the compound. Research on related thiazole-hydrazone derivatives indicates that the thiazole ring adopts a planar configuration, with the sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. The phenyl substituent at the 4-position of the thiazole ring introduces additional aromatic character and extends the conjugated system throughout the molecule.
The hydrazone linkage exhibits E-configuration, as indicated by the systematic nomenclature and confirmed through spectroscopic analysis of similar compounds. This configurational preference is typical for hydrazone compounds and results from the favorable electronic interactions between the nitrogen lone pairs and the adjacent aromatic systems. The E-configuration places the thiazole ring system and the hydroxybenzaldehyde moiety in a trans-arrangement relative to the central carbon-nitrogen double bond.
| Structural Component | Position | Configuration | Electronic Character |
|---|---|---|---|
| Hydroxybenzaldehyde | Terminal | Planar aromatic | Electron-donating OH group |
| Hydrazone bridge | Central | E-configuration | Electron-delocalized |
| Thiazole ring | Terminal | Planar heterocycle | Electron-deficient |
| Phenyl substituent | 4-position on thiazole | Planar aromatic | Conjugated system |
Physico-chemical Properties
The molecular weight of 2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is 295.36 grams per mole, reflecting its substantial molecular size and complexity. This molecular weight positions the compound within the typical range for small molecule pharmaceutical compounds and organic materials with potential biological activity. The presence of multiple aromatic rings and heteroatoms contributes to the overall molecular mass and influences the compound's physical and chemical properties.
Spectroscopic characterization of thiazole-hydrazone derivatives reveals characteristic absorption patterns that aid in structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy of related compounds shows diagnostic signals for the hydrazone proton typically appearing in the range of 11.84 to 12.21 parts per million, significantly downfield compared to the precursor carbohydrazide compounds. This chemical shift reflects the electron-withdrawing nature of the thiazole ring system and the conjugated hydrazone linkage.
The compound's electronic structure incorporates extensive conjugation through the aromatic rings and the hydrazone bridge, resulting in characteristic ultraviolet-visible absorption properties. Related thiazole-hydrazone compounds demonstrate significant absorption in the ultraviolet region, with electronic transitions corresponding to π-π* and n-π* excitations. The presence of the hydroxyl group on the benzaldehyde moiety introduces additional hydrogen bonding capabilities and influences both solubility and intermolecular interactions.
| Property | Value | Measurement Condition |
|---|---|---|
| Molecular Weight | 295.36 g/mol | Standard conditions |
| Molecular Formula | C₁₆H₁₃N₃OS | - |
| Chemical Abstracts Service Number | 21938-33-0 | Official registry |
| Configuration | E-hydrazone | Thermodynamically preferred |
Structural Comparison with Related Thiazole-Hydrazone Derivatives
Comparative analysis with benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, which lacks the hydroxyl substituent, reveals the structural influence of the hydroxy group on molecular properties. The unsubstituted benzaldehyde derivative has a molecular formula of C₁₆H₁₃N₃S and a molecular weight of 279.4 grams per mole, reflecting the absence of the oxygen atom present in the hydroxyl-substituted analog. This difference of 16 atomic mass units corresponds precisely to the additional oxygen atom and demonstrates the direct structural relationship between these compounds.
The methylated analog, 2-hydroxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone, provides insight into the effect of aromatic substitution patterns on the thiazole ring. The replacement of the phenyl group with a methyl substituent significantly reduces the molecular complexity and eliminates extended aromatic conjugation. This structural modification affects both the electronic properties and the potential biological activity of the resulting compound, as the phenyl group contributes significantly to the overall aromatic character and molecular recognition properties.
Research on synthesis pathways for thiazole-hydrazone derivatives demonstrates that these compounds are typically prepared through condensation reactions between thiosemicarbazide derivatives and appropriate carbonyl compounds, followed by cyclization with α-haloketones. The synthetic accessibility of 2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone follows established protocols for thiazole formation, with the Hantzsch thiazole synthesis being a commonly employed method for constructing the heterocyclic core.
Studies on related thiazole-hydrazone compounds reveal that structural modifications significantly influence biological activity and pharmacological properties. Compounds containing 4-phenyl-1,3-thiazole moieties linked to various hydrazone derivatives have demonstrated anticancer activity, with some derivatives showing inhibitory concentrations in the low micromolar range against human lung adenocarcinoma cell lines. The presence of hydroxyl substituents on the benzaldehyde moiety may contribute to enhanced hydrogen bonding interactions and improved target binding affinity.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | C₁₆H₁₃N₃OS | 295.36 g/mol | Hydroxyl group present |
| Benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | C₁₆H₁₃N₃S | 279.4 g/mol | No hydroxyl substitution |
| 2-Hydroxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone | C₁₁H₁₁N₃OS | 233.29 g/mol | Methyl instead of phenyl |
Properties
IUPAC Name |
2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEBAKPXJFRAPH-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, equimolar quantities of 2-hydroxybenzaldehyde and 4-phenyl-1,3-thiazol-2-ylhydrazine are dissolved in ethanol or methanol. The mixture is refluxed for 6–12 hours, with reaction progress monitored via thin-layer chromatography (TLC). Acid catalysts such as acetic acid or p-toluenesulfonic acid (p-TSA) are occasionally employed to accelerate imine formation. Post-reaction, the product is isolated through vacuum filtration or solvent evaporation, followed by recrystallization from ethanol or ethyl acetate.
Table 1: Solution-Based Synthesis Conditions
Limitations and Optimization
While straightforward, this method often requires prolonged reaction times and yields moderate purity. Pisk et al. demonstrated that substituting ethanol with dimethylformamide (DMF) or dichloromethane (DCM) can enhance solubility of aromatic intermediates, potentially improving yields. Additionally, microwave-assisted synthesis has been proposed to reduce reaction times, though this remains untested for the target compound.
Mechanochemical Synthesis
Mechanochemistry offers a solvent-free alternative, leveraging mechanical force to drive reactions. This approach is particularly advantageous for thiazole derivatives, which often exhibit poor solubility in conventional solvents.
Procedure and Advantages
In a ball-milling apparatus, 2-hydroxybenzaldehyde and 4-phenyl-1,3-thiazol-2-ylhydrazine are combined with a catalytic amount of silica gel or sodium sulfate. The mixture is milled at 30 Hz for 60–90 minutes, generating the hydrazone via solid-state condensation. Comparative studies on analogous compounds show mechanochemical methods achieve yields comparable to solution-based routes (70–80%) while eliminating solvent waste.
Table 2: Mechanochemical vs. Solution-Based Synthesis
| Parameter | Mechanochemical | Solution-Based |
|---|---|---|
| Reaction Time | 1–2 hours | 6–12 hours |
| Solvent Use | None | Ethanol/DMF |
| Yield | 70–80% | 65–75% |
| Purity | High (minimal byproducts) | Moderate |
Characterization Insights
Ex situ powder X-ray diffraction (PXRD) and IR-ATR spectroscopy are critical for monitoring mechanochemical reactions. Pisk et al. observed that incomplete milling leads to residual aldehyde peaks at ~1700 cm⁻¹ in IR spectra, necessitating extended grinding periods.
Catalytic Methods and Green Chemistry
Recent advances emphasize sustainable catalysis to improve atom economy and reduce hazardous byproducts.
β-Cyclodextrin-SO₃H Catalysis
Bhattacharyya et al. reported using β-cyclodextrin-SO₃H as a recyclable catalyst for thiazole-hydrazone synthesis. The sulfonated cyclodextrin activates the aldehyde carbonyl group, enhancing electrophilicity and promoting nucleophilic attack by the hydrazine. This method, when applied to analogous compounds, achieves yields exceeding 85% in aqueous ethanol at 60°C.
Lewis Acid-Mediated Reactions
BF₃·OEt₂ and scandium(III) triflate have been employed in stereoselective hydrazone formation, though these are more relevant for chiral thiazolidines. For the target compound, such catalysts may help suppress side reactions like oxidation of the phenolic –OH group.
Post-Synthetic Modifications and Stability
Hydrazones are prone to tautomerism and hydrolysis under acidic or basic conditions. Stability studies on 2-hydroxybenzaldehyde derivatives indicate:
-
pH Sensitivity : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but degrades rapidly in alkaline media (pH > 9).
-
Thermal Stability : Differential scanning calorimetry (DSC) of similar hydrazones reveals decomposition onset temperatures of 180–200°C, suggesting suitability for high-temperature applications.
Structural Characterization and Validation
Spectroscopic Analysis
X-Ray Diffraction Studies
Single-crystal X-ray analysis of a related hydrazone (5-bromo-2-hydroxybenzaldehyde derivative) confirmed the (E)-configuration about the C=N bond and planar geometry of the thiazole ring. Hydrogen bonding between the phenolic –OH and thiazole nitrogen stabilizes the crystal lattice, a feature likely conserved in the target compound .
Chemical Reactions Analysis
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The thiazole ring and benzaldehyde moiety can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-phenylthiazol-2-amine. Characterization methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
2.1 Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of hydrazones, including 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. For instance, research indicates that similar thiazole-based compounds exhibit significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in the structure enhances their effectiveness against Gram-positive bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12 µg/mL |
| Compound B | E. coli | 15 µg/mL |
| 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | S. aureus, E. coli | Not specified |
2.2 Anticancer Activity
Hydrazones have been investigated for their anticancer properties as well. Some derivatives have shown promise as inhibitors of tubulin polymerization, which is crucial for cancer cell division. For example, specific thiazole derivatives demonstrated IC50 values in the nanomolar range against cancer cell lines . The mechanism often involves interference with microtubule dynamics.
Applications in Material Science
In addition to biological applications, 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is being explored for its potential use in material science. Its ability to form complexes with metals has implications for developing new materials with desirable properties, such as enhanced conductivity or catalytic activity .
Case Studies
Case Study 1: Antimicrobial Screening
A study synthesized several hydrazone derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The results indicated that compounds containing thiazole moieties exhibited superior antibacterial effects compared to those without .
Case Study 2: Anticancer Research
In a separate investigation focusing on anticancer properties, researchers synthesized a series of hydrazones and tested their efficacy against various cancer cell lines. Notably, some derivatives showed significant cytotoxicity at low concentrations, suggesting their potential as lead compounds for further drug development .
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, particularly in its antifungal activity, involves the induction of oxidative stress in fungal cells. The compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death . This oxidative damage disrupts the normal cellular functions and inhibits the growth and proliferation of the fungal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone
- Structure: The hydroxy group in the salicylaldehyde moiety is replaced by a dimethylamino (–N(CH₃)₂) group at the para position of the benzaldehyde ring .
- Synthesis: Prepared via condensation of 4-(dimethylamino)benzaldehyde with 4-phenyl-1,3-thiazol-2-amine under reflux in ethanol .
- The absence of a phenolic –OH group eliminates hydrogen-bonding interactions, which may reduce metal-chelating ability .
2-Furaldehyde [4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]hydrazone
- Structure : Features a furan ring (2-furaldehyde) instead of benzaldehyde and a 2,4-dimethylphenyl-substituted thiazole .
- Synthesis : Synthesized by condensing 2-furaldehyde with 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine in acidic media .
- The 2,4-dimethylphenyl group increases steric bulk, which may hinder binding to planar biological targets compared to the 4-phenyl group .
4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone
- Structure : Replaces the hydrazone-linked benzaldehyde with a thiazolone ring and a 4-methoxyphenyl group .
- Synthesis : Derived from cyclization of 4-(4-methoxyphenyl)thiazole-2-carboxylic acid hydrazide under basic conditions .
- Key Differences: The thiazolone ring introduces a ketone group, altering electronic distribution and reducing conformational flexibility.
- Biological Activity: Thiazolone derivatives are known for antifungal activity, but specific data for this compound are unavailable .
Structural and Spectral Comparisons
Table 1: Key Spectral Data for Selected Compounds
Notes:
- The target compound’s IR spectrum shows a strong C=N stretch at 1615–1630 cm⁻¹, consistent with hydrazone formation .
- ¹H-NMR signals for the hydrazone –NH proton appear downfield (δ 10.2–10.8), indicating strong hydrogen bonding in the hydroxy-substituted analog .
Table 2: Antifungal Activity of Thiazole-Hydrazone Derivatives
Key Findings :
Biological Activity
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones are known for their potential in medicinal chemistry, exhibiting various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies from recent research.
Chemical Structure
The compound can be represented by the following chemical structure:
Synthesis
The synthesis of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the reaction between 2-hydroxybenzaldehyde and 4-phenyl-1,3-thiazol-2-yl hydrazine under acidic conditions. The reaction can be summarized as follows:
- Reactants : 2-Hydroxybenzaldehyde + 4-Phenylthiazol-2-yl hydrazine
- Conditions : Acidic medium, typically using ethanol as a solvent.
- Product : 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of hydrazone derivatives. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone | Antibacterial | 32 |
| Control (Standard Antibiotics) | Varies | Varies |
The compound demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has indicated that hydrazones can exhibit cytotoxic effects on cancer cell lines. A study evaluating the compound's effect on human cancer cell lines showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented in literature. In vitro assays revealed that the compound could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives including our compound against fungal pathogens. The results highlighted that it significantly inhibited the growth of Candida albicans with a minimum inhibitory concentration (MIC) of 25 µg/mL .
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study assessing the cytotoxic effects of several hydrazones on cancer cell lines, 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone was found to be one of the most potent agents against MCF7 cells with an IC50 value lower than many known chemotherapeutic agents .
Q & A
Basic: What are the standard synthetic routes for preparing 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone?
Methodological Answer:
The synthesis typically involves condensation of 2-hydroxybenzaldehyde with 4-phenyl-1,3-thiazol-2-ylhydrazine under acidic or reflux conditions. For example:
- Hydrazone Formation: Reacting aldehydes with hydrazine derivatives (e.g., 4-phenylthiazol-2-ylhydrazine) in ethanol or methanol, often with glacial acetic acid as a catalyst, under reflux for 4–6 hours .
- Thiazole Ring Construction: In cases where the thiazole moiety is not pre-synthesized, cyclization of thiosemicarbazides with α-haloketones (e.g., 4-phenyl-2-bromoacetophenone) can generate the thiazole ring before hydrazone formation .
- Key Parameters: Solvent choice (e.g., ethanol, DMF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1 aldehyde-to-hydrazine) are critical for yield optimization .
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy:
- IR Spectroscopy: Detect C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches characteristic of hydrazones .
- Mass Spectrometry (MS): Validate molecular weight via molecular ion peaks (e.g., [M+H]⁺ at m/z 320–330 for typical derivatives) .
- Elemental Analysis: Verify purity by comparing calculated vs. experimental C, H, N, S percentages .
Advanced: How can conflicting spectroscopic data be resolved during structural elucidation?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguities in tautomeric forms (e.g., keto-enol) or regiochemistry by determining the crystal structure. Programs like SHELXL refine diffraction data to atomic precision .
- 2D NMR Techniques: Use HSQC and HMBC to correlate proton and carbon signals, clarifying connectivity in complex cases (e.g., distinguishing thiazole vs. benzaldehyde protons) .
- Computational Validation: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Advanced: What strategies optimize reaction yields in the synthesis of hydrazone derivatives?
Methodological Answer:
- Catalyst Screening: Acidic catalysts (e.g., acetic acid) enhance condensation efficiency, while base catalysts (e.g., piperidine) may reduce side reactions .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol minimizes byproduct formation .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 6 hours to 30 minutes) and improve yields by 10–15% through controlled heating .
Advanced: How is X-ray crystallography applied to determine the molecular geometry of this compound?
Methodological Answer:
- Data Collection: Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to collect intensity data. Index and integrate reflections using SAINT .
- Structure Solution: Employ direct methods (e.g., SIR97 ) for phasing, followed by refinement via SHELXL to model atomic positions and thermal parameters .
- Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H···O) using ORTEP-3 to visualize packing diagrams and stabilize crystal lattices .
Advanced: What computational methods predict the bioactivity of hydrazone derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., antimicrobial enzymes). For example, hydrazones with nitro groups show enhanced binding to Staphylococcus aureus dihydrofolate reductase .
- Pharmacophore Modeling: Identify critical functional groups (e.g., thiazole rings, hydrazone bonds) for activity using LigandScout .
- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using regression models .
Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of hydrazones?
Methodological Answer:
- Polar Solvents (e.g., DMSO): Stabilize the enol form via hydrogen bonding, shifting equilibrium toward the keto-enol tautomer. Monitor using UV-Vis spectroscopy (λ ~300–400 nm for enol absorption) .
- pH Effects: Under acidic conditions (pH < 5), hydrazones predominantly exist in the protonated keto form, while neutral/basic conditions favor deprotonated enol tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
